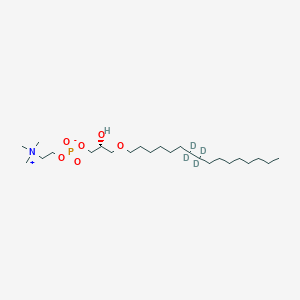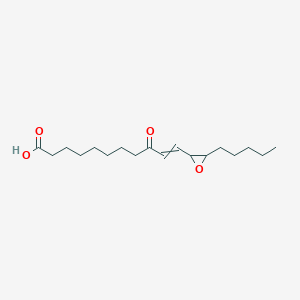
Prostaglandin E2-PEG11-Biotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prostaglandin E2-PEG11-Biotinamide is a functionalized derivative of Prostaglandin E2, the most physiologically abundant eicosanoid. This compound is produced predominantly from arachidonic acid by cyclooxygenase and prostaglandin E synthase, and exists at some level in nearly all cell types . The addition of a polyethylene glycol (PEG) chain and biotin ligand allows for enhanced detection and immobilization of Prostaglandin E2, making it a valuable tool in various scientific applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Prostaglandin E2-PEG11-Biotinamide involves the functionalization of Prostaglandin E2 with a PEG chain and biotin ligand. The process typically starts with the activation of Prostaglandin E2, followed by the conjugation of the PEG chain and biotin ligand under controlled conditions. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistent quality and scalability. Quality control measures are implemented at various stages to monitor the purity and activity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Prostaglandin E2-PEG11-Biotinamide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its functionality .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal results .
Major Products: The major products formed from these reactions include various derivatives of this compound with enhanced properties, such as increased solubility, stability, and bioactivity .
Applications De Recherche Scientifique
Prostaglandin E2-PEG11-Biotinamide has a wide range of scientific research applications:
Mécanisme D'action
Prostaglandin E2-PEG11-Biotinamide exerts its effects by interacting with specific receptors and signaling pathways. The compound binds to Prostaglandin E2 receptors, triggering a cascade of molecular events that modulate various cellular functions. These receptors are involved in processes such as inflammation, immune response, and cell proliferation . The PEG chain and biotin ligand enhance the compound’s solubility and detection, allowing for more precise and targeted studies .
Similar Compounds:
- Prostaglandin E2-PEG11-Biotin
- Prostaglandin E2-PEG11-Amide
- Prostaglandin E2-PEG11-Ester
Comparison: this compound is unique due to its biotin ligand, which allows for enhanced detection and immobilization compared to other similar compounds. The PEG chain provides increased solubility and stability, making it more versatile in various scientific applications .
Propriétés
Formule moléculaire |
C54H96N4O17S |
|---|---|
Poids moléculaire |
1105.4 g/mol |
Nom IUPAC |
7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]hept-5-enamide |
InChI |
InChI=1S/C54H96N4O17S/c1-2-3-6-11-44(59)16-17-46-45(48(60)42-49(46)61)12-7-4-5-8-14-51(62)55-18-20-65-22-24-67-26-28-69-30-32-71-34-36-73-38-40-75-41-39-74-37-35-72-33-31-70-29-27-68-25-23-66-21-19-56-52(63)15-10-9-13-50-53-47(43-76-50)57-54(64)58-53/h4,7,16-17,44-47,49-50,53,59,61H,2-3,5-6,8-15,18-43H2,1H3,(H,55,62)(H,56,63)(H2,57,58,64) |
Clé InChI |
GJDVPBZZICGDDC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




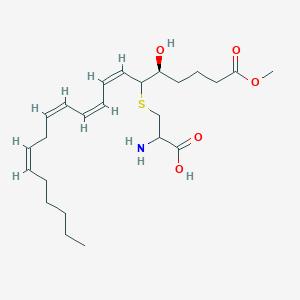
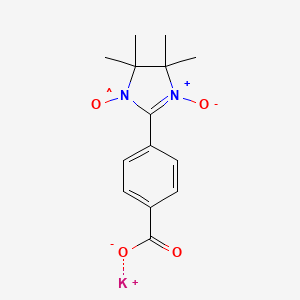
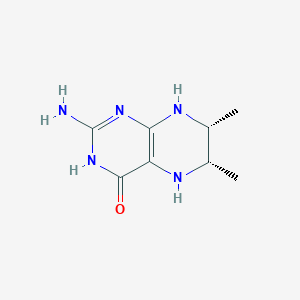


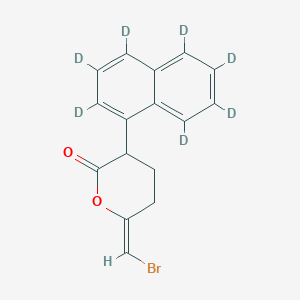
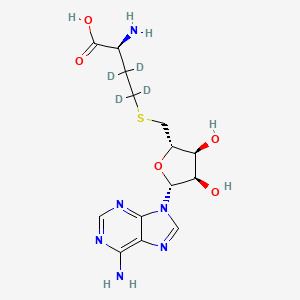
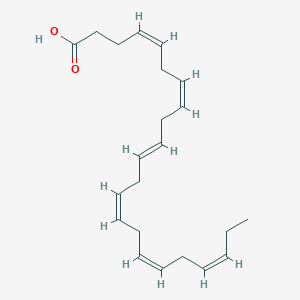
![2-[[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]amino]propanoic acid](/img/structure/B10767539.png)
![5-[(3aS,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[2-[(Z)-(16-acetyl-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene)amino]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide](/img/structure/B10767542.png)

